![molecular formula C12H16ClFN2O3 B2647233 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286265-02-8](/img/structure/B2647233.png)
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O3 . It has a molecular weight of 290.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride” can be represented by the SMILES notation: C1CNCCC1COC2=C(C=CC=C2F)N+[O-].Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.Applications De Recherche Scientifique
Potential Radiolabeled Probes for σ-1 Receptors
Research by Waterhouse et al. (1997) investigated halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands. Their study focused on synthesizing several compounds, including those with fluoroalkyl, hydroxyalkyl, iodopropenyl, and various benzyl groups as N-substituents. The study revealed significant affinity and selectivity of these compounds for σ-1 and σ-2 receptors, demonstrating their potential utility as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Inhibition Efficiencies on Corrosion
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion. They conducted quantum chemical calculations and molecular dynamics simulations to determine the global reactivity parameters and adsorption behaviors of these compounds on various iron surfaces. This research highlights the potential of piperidine derivatives in corrosion inhibition, providing insights into their effectiveness and the underlying mechanisms (Kaya et al., 2016).
Ligand Binding and Pharmacological Studies
Further research into the synthesis and ligand binding of tropane ring analogues of paroxetine indicated the potential of piperidine derivatives in the context of selective serotonin reuptake inhibitors (SSRIs). These studies contribute to our understanding of how variations in the piperidine scaffold can influence pharmacological activity, particularly in the development of antidepressants (Keverline-Frantz et al., 1998).
Propriétés
IUPAC Name |
4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOJRFRJDXXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

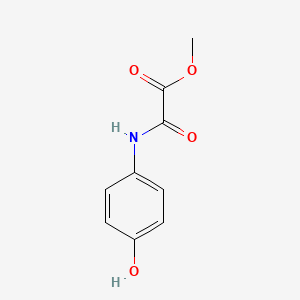
![(E)-4-(Dimethylamino)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-enamide](/img/structure/B2647156.png)
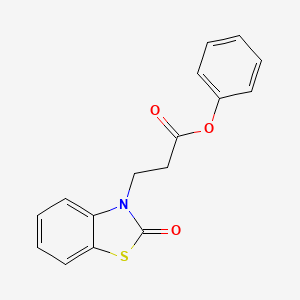


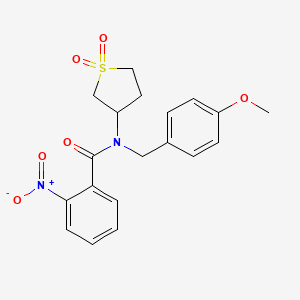

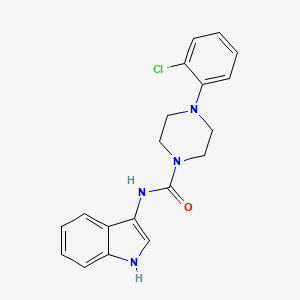
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2647165.png)
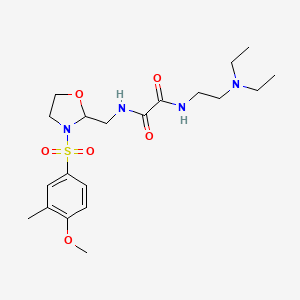


![2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2647172.png)
![ethyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2647173.png)